molecular formula C10H11BrFNO B1401107 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1339047-73-2

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Cat. No. B1401107
M. Wt: 260.1 g/mol
InChI Key: MICKFZMFCXIWBF-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol12. It is also known as BFA1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through various methods such as the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles3.



Molecular Structure Analysis

The molecular structure of this compound consists of an azetidine ring attached to a bromo-fluorophenyl group via a methylene bridge1. The azetidine ring is a four-membered cyclic amine, while the bromo-fluorophenyl group is a phenyl ring substituted with bromine and fluorine atoms1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol are not detailed in the search results. However, similar compounds have been involved in reactions such as the Suzuki–Miyaura cross-coupling3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 260.1 g/mol12.


Scientific Research Applications

Medicinal Chemistry Applications

One notable application of compounds related to "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol" is in the development of cholesterol absorption inhibitors. For instance, a study on the discovery of potent inhibitors of cholesterol absorption mentions designing compounds to exploit activity-enhancing oxidation and to block sites of potential detrimental metabolic oxidation, leading to the development of a compound with remarkable efficacy for the reduction of liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Synthetic Methodology and Chemical Properties

Research into the structural aspects of azetidin-2-ones, which share a core structure with "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", has contributed to understanding their antimitotic properties and potential applications in creating new pharmaceutical compounds. Studies have explored the structures of antimitotic compounds based on the azetidin-2-one core with various substituents, indicating a broad scope for chemical modification and application in drug design (Twamley et al., 2020).

Antibacterial and Antimicrobial Agents

Azetidinyl compounds, including derivatives of "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", have been evaluated for their antibacterial properties. For example, studies on azetidinylquinolones and naphthyridines with varied substituents have demonstrated potent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents or enhancers (Frigola et al., 1994).

Antimicrobial Agent Synthesis

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents showcase the versatile applications of azetidinyl derivatives in developing new therapeutic agents. These compounds have been evaluated for antimicrobial activity, providing a foundation for further research into their pharmaceutical applications (Doraswamy & Ramana, 2013).

Safety And Hazards

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its structural similarity to other biologically active compounds, it may have potential applications in various fields of research6.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICKFZMFCXIWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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